molecular formula C19H20N2O4 B2603519 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol CAS No. 879459-33-3

2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol

Cat. No. B2603519
CAS RN: 879459-33-3
M. Wt: 340.379
InChI Key: OTFKDWIYZMRZMS-UHFFFAOYSA-N
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Description

The compound “2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol” is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . It also contains a phenol group (an aromatic ring with a hydroxyl group) and methoxy groups (an oxygen atom bonded to a methyl group).


Molecular Structure Analysis

The exact molecular structure of this compound would need to be determined experimentally, typically using techniques like X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Similar compounds have been studied for their reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would need to be determined experimentally. Similar compounds have properties recorded in databases like PubChem .

Scientific Research Applications

Tautomerism and Structural Studies

Research into compounds structurally related to 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has revealed insights into their tautomerism and crystal structures. For instance, the structural determination of NH-pyrazoles through X-ray crystallography has uncovered complex patterns of hydrogen bonds and tautomerism in the solid state, offering a deeper understanding of their chemical behavior and potential applications in designing materials with specific properties (Cornago et al., 2009).

Fluorescent Chemosensors

The development of fluorescent chemosensors based on pyrazoline derivatives, such as those related to 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol, has demonstrated their utility in detecting metal ions. Specifically, these compounds have been synthesized and characterized for their photophysical properties, showing potential as on-off fluorescent chemosensors for the detection of Fe3+ ions, highlighting their application in environmental monitoring and biochemistry (Khan, 2020).

Antimicrobial and Antifungal Activity

Novel pyrazolines and pyrazole derivatives exhibit significant antimicrobial and antifungal activities, suggesting their potential as lead compounds in developing new antimicrobial agents. This research highlights the broader applicability of these compounds in medical and pharmaceutical sciences, particularly in addressing drug-resistant microbial strains (Ashok et al., 2016).

Molecular Docking and Quantum Chemical Calculations

Investigations into the molecular structure, spectroscopic data, and biological effects of compounds similar to 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol through molecular docking and quantum chemical calculations have provided insights into their potential therapeutic applications. These studies offer a foundation for further exploration of their use in drug design, particularly as inhibitors of specific enzymes or molecular targets (Viji et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some pyrazole derivatives have been studied for their pharmacological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to refer to material safety data sheets (MSDS) for similar compounds to understand potential risks .

properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-5-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-4-25-13-6-7-14(16(22)10-13)19-15(11-20-21-19)12-5-8-17(23-2)18(9-12)24-3/h5-11,22H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFKDWIYZMRZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-5-ethoxyphenol

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